molecular formula C25H23ClN4O3S B2649301 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide CAS No. 886888-69-3

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide

Cat. No. B2649301
CAS RN: 886888-69-3
M. Wt: 494.99
InChI Key: UAUUYVNHVLRHDR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, a sulfonyl group, and a benzamide group . Benzimidazoles are known to be important pharmacophores in drug discovery, being good bioisosteres of naturally occurring nucleotides . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings, along with the sulfonyl and benzamide groups, would contribute to the overall structure .


Chemical Reactions Analysis

The benzimidazole and piperidine components of this compound could potentially undergo various chemical reactions. For instance, benzimidazoles can participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the benzimidazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Spectral Analysis The compound N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide belongs to a class of compounds that are synthesized through a series of steps, involving the reaction of specific chlorides with piperidin-4-carboxylate or other similar compounds. For instance, Khalid et al. (2016) detailed the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds, emphasizing the importance of 1H-NMR, IR, and mass spectral data for elucidating the structures of synthesized compounds. Similarly, Rehman et al. (2018) discussed the synthesis of new N-substituted derivatives for potential Alzheimer’s disease treatment, where spectral analysis played a crucial role in structural elucidation (Khalid et al., 2016), (Rehman et al., 2018).

Antibacterial and Antimicrobial Activity Research by Khalid et al. (2016) and others have demonstrated that derivatives of the compound, particularly those involving 1,3,4-oxadiazole and piperidin-1-ylsulfonyl structures, exhibit varying degrees of antibacterial and antimicrobial activities. These studies highlight the potential of these compounds in developing treatments against specific bacterial and fungal pathogens (Khalid et al., 2016), (Vinaya et al., 2009).

Pharmacological Properties and Drug Design

Inhibition Properties and Potential Drug Candidates The compound and its derivatives have been extensively studied for their inhibition properties, particularly in the context of Alzheimer’s disease and other conditions. For instance, the synthesis and evaluation of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives by Rehman et al. (2018) explored potential drug candidates for Alzheimer’s treatment. The compounds were tested for enzyme inhibition activity, demonstrating their potential in the drug discovery process (Rehman et al., 2018).

Electrophysiological Activity and Nervous System Applications The compound's derivatives have shown electrophysiological activity, indicating potential applications in treating nervous system disorders. Studies on N-substituted imidazolylbenzamides or benzene-sulfonamides suggest their use as selective class III agents for cardiac electrophysiological activity, highlighting their significance in medical research and potential therapeutic applications (Morgan et al., 1990).

Enzymatic Activity and Metabolic Studies

Enzyme Involvement and Metabolic Pathways Research on the oxidative metabolism of novel antidepressants, such as the studies on Lu AA21004 by Hvenegaard et al. (2012), highlights the involvement of various cytochrome P450 enzymes and other enzymes in the compound’s metabolic pathways. Understanding these pathways and enzyme activities is crucial for drug development and predicting drug interactions (Hvenegaard et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Benzimidazoles are known to interact with proteins and enzymes, and have been used in the development of various drugs .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in drug discovery and development, given the known properties of benzimidazoles .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c26-19-5-3-4-18(16-19)25(31)27-20-8-10-21(11-9-20)34(32,33)30-14-12-17(13-15-30)24-28-22-6-1-2-7-23(22)29-24/h1-11,16-17H,12-15H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUUYVNHVLRHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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